molecular formula C6H6ClN3O3 B576321 Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate CAS No. 1503-04-4

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

Cat. No. B576321
CAS RN: 1503-04-4
M. Wt: 203.582
InChI Key: XGISSQPLCGFZQW-UHFFFAOYSA-N
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Description

“Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1503-04-4 . It has a molecular weight of 203.58 and its IUPAC name is methyl 3-amino-6-chloro-5-oxo-4,5-dihydro-2-pyrazinecarboxylate . The compound is typically a yellow to brown solid .


Synthesis Analysis

The synthesis of “Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate” can be achieved through the hydroxymethylation reaction of pyrazine . The specific synthesis method can be realized through the reaction of pyrazine and methanol, with the addition of appropriate reaction catalysts and conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate” is represented by the formula C6H6ClN3O3 . The InChI code for this compound is 1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3, (H3,8,10,11) .


Physical And Chemical Properties Analysis

“Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate” is a yellow to brown solid . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not specified in the search results.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 3-aminopyrazoles, which are structurally related to Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate, have been tested for anticonvulsant activity. One of the derivatives, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, was found to be effective in rat models with a notable lack of neurotoxicity (Unverferth et al., 1998).

Degradation Products Analysis

Studies have explored the degradation products formed from glucosamine in water, leading to the identification of pyrazines as major components under certain conditions. This research provides insights into the behavior and transformation of pyrazine derivatives, such as Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate, in aqueous solutions (Shu, 1998).

Corrosion Inhibition

Pyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. The studies involve various pyrazole compounds, which are structurally related to the compound . These studies contribute to understanding the potential application of such compounds in corrosion inhibition (Yadav et al., 2016).

Chemical Synthesis and Reactions

Research on the synthesis and reactions of pyrazolo[1,5-a]-1,3,5-triazines, starting from 3-aminopyrazole, provides insights into the chemical properties and potential applications of pyrazine derivatives in synthesizing biologically relevant compounds (Kobe et al., 1974).

Antimicrobial Activity

There has been research into the applications of 2-arylhydrazononitriles in the synthesis of various heterocyclic compounds, including pyrazole derivatives. Some of these compounds exhibit promising antimicrobial activities, highlighting the potential medicinal applications of pyrazine derivatives (Behbehani et al., 2011).

properties

IUPAC Name

methyl 2-amino-5-chloro-6-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-13-6(12)2-4(8)10-5(11)3(7)9-2/h1H3,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGISSQPLCGFZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701581
Record name Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate

CAS RN

1503-04-4
Record name Methyl 3-amino-6-chloro-4,5-dihydro-5-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1503-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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